molecular formula C20H15NO B137689 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene CAS No. 134998-76-8

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene

Número de catálogo B137689
Número CAS: 134998-76-8
Peso molecular: 285.3 g/mol
Clave InChI: BQARVUKCXRAJKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene (N-OH-PhIP) is a potent mutagenic and carcinogenic compound formed during the cooking of meat at high temperatures. It belongs to the family of heterocyclic aromatic amines (HAAs), which are known to be formed during the cooking of meat at high temperatures. The presence of N-OH-PhIP in cooked meat poses a significant risk to human health, as it has been linked to the development of various types of cancers.

Mecanismo De Acción

The mechanism of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene involves the formation of reactive intermediates that can bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene are primarily related to its mutagenic and carcinogenic properties. 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene can induce DNA damage and mutations, leading to the development of cancer. It has also been shown to be toxic to various organs, including the liver and kidneys.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it an ideal compound for studying the mechanisms of cancer development. However, its limitations include its toxicity, which can make it difficult to work with in the laboratory.

Direcciones Futuras

Future research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene should focus on identifying ways to reduce its formation during the cooking of meat. This could include the development of new cooking methods or the use of additives that can prevent the formation of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene. Additionally, research should focus on identifying ways to minimize the exposure of humans to 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene, as it poses a significant risk to human health. Finally, future research should focus on developing new treatments for cancer that target the mechanisms of action of 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene.

Métodos De Síntesis

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is formed as a result of the reaction between 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and nitrite under acidic conditions. The reaction takes place during the cooking of meat at high temperatures, and the resulting 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is present in the cooked meat.

Aplicaciones Científicas De Investigación

The scientific research on 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene has primarily focused on its mutagenic and carcinogenic properties. Several studies have demonstrated that 3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene is a potent mutagenic compound that can induce DNA damage and mutations. It has also been shown to be a potent carcinogen, capable of inducing tumors in various organs of experimental animals.

Propiedades

Número CAS

134998-76-8

Nombre del producto

3-Nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene

Fórmula molecular

C20H15NO

Peso molecular

285.3 g/mol

Nombre IUPAC

3-nitroso-7,8,9,10-tetrahydrobenzo[a]pyrene

InChI

InChI=1S/C20H15NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h5-11H,1-4H2

Clave InChI

BQARVUKCXRAJKO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O

SMILES canónico

C1CCC2=C(C1)C=C3C=CC4=C(C=CC5=C4C3=C2C=C5)N=O

Otros números CAS

134998-76-8

Sinónimos

3-nitroso-7,8,9,10-tetrahydrobenzo(a)pyrene
3-NO-H4-BaP

Origen del producto

United States

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